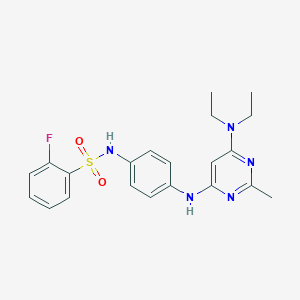![molecular formula C24H27N5O B14979891 4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B14979891.png)
4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a piperazine ring and a benzoyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Benzoyl Group: The benzoyl group is attached via an acylation reaction, typically using benzoyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.
類似化合物との比較
4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Both compounds share a pyrimidine core and exhibit anticancer properties.
Dasatinib: Another tyrosine kinase inhibitor with a similar mechanism of action but different structural features.
Nilotinib: A tyrosine kinase inhibitor with a different substitution pattern on the pyrimidine ring, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C24H27N5O |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O/c1-17-8-10-20(11-9-17)26-24-25-19(3)16-22(27-24)28-12-14-29(15-13-28)23(30)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
InChIキー |
YJGICBITCOBFST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B14979814.png)
![2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979822.png)
![2-(4-ethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979829.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14979836.png)
![N-(3,4-difluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14979842.png)
![5-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14979850.png)


![2-{3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B14979882.png)
![7-(3,4-Dimethoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979886.png)
![N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14979905.png)
![5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14979914.png)
![7,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B14979921.png)
![6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979925.png)
